Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Fragment-Based Drug Discovery Ligand Efficiency FABP4/5 Inhibition

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide (CAS 114145-49-2) is a small-molecule benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophene (cyclic sulfone) ring. This compound serves as a minimalist 'non-annulated thiophenylamide' scaffold, distinct from larger, more decorated analogs in the fatty acid-binding protein (FABP) inhibitor class.

Molecular Formula C11H11NO3S
Molecular Weight 237.27
CAS No. 114145-49-2
Cat. No. B2961247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
CAS114145-49-2
Molecular FormulaC11H11NO3S
Molecular Weight237.27
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-7,10H,8H2,(H,12,13)
InChIKeyXKCPWDPWLFQCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)benzamide (CAS 114145-49-2): A Core Scaffold for Targeted Covalent and Non-Covalent Inhibitor Procurement


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide (CAS 114145-49-2) is a small-molecule benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophene (cyclic sulfone) ring . This compound serves as a minimalist 'non-annulated thiophenylamide' scaffold, distinct from larger, more decorated analogs in the fatty acid-binding protein (FABP) inhibitor class [1]. Its low molecular weight and the presence of a single hydrogen-bond donor on the benzamide nitrogen make it a strategic starting point for fragment-based drug discovery (FBDD) or as a versatile precursor for parallel derivatization.

Why N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)benzamide Cannot Be Replaced by Generic 2,3-Dihydrothiophene Dioxide Derivatives


Simple substitution of the 1,1-dioxido-2,3-dihydrothiophene core with unsubstituted 2,3-dihydrothiophene 1,1-dioxide or other cyclic sulfones fails because the 3-position benzamide moiety is critical for modulating both the electronic properties and the binding orientation. The benzamide group introduces a specific conformational constraint and a pharmacophore center capable of engaging targets like FABP4/5 through a combination of the amide NH and the polarized sulfone oxygens [1]. Without this substitution, the scaffold loses its key hydrogen-bond donor, limiting its utility in studying protein-ligand interactions in the fatty acid binding protein family.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)benzamide: Quantitative Differentiation from Closest Analogs


Molecular Weight Minimization for Fragment-Based Screening Relative to Decorated FABP Inhibitor Analogs

The target compound possesses a molecular weight of 237.28 g/mol, positioning it within the optimal 'fragment' space (< 300 Da). In contrast, the closest patented FABP4/5 inhibitors, such as those exemplified in the non-annulated thiophenylamide series, frequently incorporate larger substituents (e.g., 4-bromophenyl or 4-(phenylsulfonamido)methyl groups), leading to molecular weights exceeding 400 g/mol [1]. This lower molecular weight confers a higher starting ligand efficiency, a critical metric in fragment-based screening campaigns where every heavy atom must contribute optimally to binding affinity.

Fragment-Based Drug Discovery Ligand Efficiency FABP4/5 Inhibition

Enhanced Hydrogen-Bond Donor Capacity Versus N,N-Disubstituted Analogs

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide retains one hydrogen-bond donor (amide NH). Many closely related but more complex analogs, such as N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide (CSID:1155781) and N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide, are N,N-disubstituted and therefore lack this donor entirely . Within the FABP binding pocket, crucial interactions with residues like Arg126 are mediated through hydrogen bonds to the ligand's NH [1]. The absence of this donor in disubstituted analogs fundamentally alters the pharmacophore, making them less suitable for projects targeting this key interaction.

Pharmacophore Modeling FABP Binding Structure-Based Design

Predicted Physicochemical Optimization for Blood-Brain Barrier Penetration Versus Highly Polar Sulfonamide-Containing Analogs

The predicted logP of the target benzamide scaffold is approximately 1.17 (KOWWIN estimate), indicating a balanced lipophilicity profile . In contrast, analogs bearing a 4-{[(phenylsulfonyl)amino]methyl}benzamide extension possess higher polar surface areas and potentially lower logP values due to the added sulfonamide group (e.g., N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide) . For neurological applications involving FABP5 at the blood-brain barrier, the target compound's lower polar surface area and moderate lipophilicity place it closer to the optimal CNS drug space, whereas sulfonamide derivatives are biased toward peripheral target engagement.

CNS Drug Discovery Physicochemical Properties FABP5 Inhibition

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)benzamide: Primary Application Scenarios Driven by Quantitative Differentiation


Fragment-Based Lead Discovery Targeting Fatty Acid Binding Proteins (FABP4/5)

Based on its low molecular weight (237 g/mol) and the presence of a key hydrogen-bond donor, this compound is ideally suited as a core fragment for FABP4/5 drug discovery campaigns . Its minimal structure allows medicinal chemists to grow the molecule into the FABP binding pocket, guided by the scaffold's established patent precedent in non-annulated thiophenylamides [1].

Scaffold for Focused Library Synthesis to Probe Amide NH Interactions

Because N,N-disubstituted analogs lack the crucial amide NH necessary for interacting with the Arg126 residue in the FABP4 active site, this compound provides a unique synthetic starting point . Procurement of this scaffold enables the parallel synthesis of focused libraries to systematically explore structure-activity relationships for this specific hydrogen-bond interaction, which is precluded with fully substituted benzamides.

Neurological Disease Target Screening Models

Given its predicted logP of ~1.17, the compound trends closer to CNS drug-like property space than its more polar sulfonamide counterparts . It is a strategic choice for phenotypic or target-based screens, such as those for FABP5-mediated neurological conditions, where moderate blood-brain barrier penetration is sought and excessively polar fragments would be excluded [1].

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.